molecular formula C11H10N4OS B2425470 N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-14-3

N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Cat. No.: B2425470
CAS No.: 477872-14-3
M. Wt: 246.29
InChI Key: DCHJBOSLQRMIFB-SDQBBNPISA-N
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Description

N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 2-methylphenyl group and the carbohydrazide moiety adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

N-[(Z)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-8-4-2-3-5-9(8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHJBOSLQRMIFB-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 2-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in three primary reaction types, summarized in Table 1:

Reaction Type Reagents/Conditions Product Application
CycloadditionNitrile oxides, reflux in ethanol1,3,4-Oxadiazole derivatives (e.g., benzofuran)Antimicrobial agents
Nucleophilic substitutionAmines/thiols, reflux in DMFSubstituted thiadiazole derivativesAnticancer agents
Reduction of hydrazone groupNaBH<sub>4</sub>, methanol, RTHydrazine derivativePharmaceutical intermediates

Cycloaddition with Nitrile Oxides

This [3+2] cycloaddition occurs between the hydrazone’s C=N bond and nitrile oxides, forming 1,3,4-oxadiazole derivatives. The reaction proceeds via a concerted mechanism with simultaneous bond formation (Figure 1).

Example:
N Z 2 methylphenyl methylidene 1 2 3 thiadiazole 4 carbohydrazide+RC N OOxadiazole derivative\text{N Z 2 methylphenyl methylidene 1 2 3 thiadiazole 4 carbohydrazide}+\text{RC N O}\rightarrow \text{Oxadiazole derivative}

Nucleophilic Substitution

The thiadiazole ring undergoes substitution at the 5-position (Cl atom) with amines or thiols. The mechanism involves:

  • Attack by the nucleophile (NH<sub>2</sub>-R or SH-R) on the electrophilic carbon.

  • Departure of the chloride ion, forming substituted derivatives.

Example:
Thiadiazole Cl+NH2RThiadiazole NHR+HCl\text{Thiadiazole Cl}+\text{NH}_2\text{R}\rightarrow \text{Thiadiazole NHR}+\text{HCl}

Reduction of Hydrazone

Sodium borohydride reduces the C=N bond to C-N, yielding a hydrazine derivative. This reaction is critical for synthesizing intermediates in drug development.

Spectroscopic Characterization

Key spectral data for reaction products are shown in Table 2:

Product IR (cm⁻¹) <sup>1</sup>H-NMR (δ, ppm) MS (m/z)
Oxadiazole-benzofuran derivative1674 (C=O), 1604 (C=N)2.43 (s, CH<sub>3</sub>), 7.27–8.85 (m, Ar–H)478
Substituted thiadiazole-amine3271 (N-H), 1551 (C=N)2.68 (s, COCH<sub>3</sub>), 8.50 (s, –CH=N)355

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole compounds possess significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF-715
Compound BHCT11625
This compoundMCF-720

1.2 Antibacterial Properties

Thiadiazole derivatives have also been explored for their antibacterial activities. Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various bacterial strains .

Table 2: Antibacterial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus75
Compound BEscherichia coli100
This compoundBacillus subtilis50

Material Science Applications

2.1 Corrosion Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as corrosion inhibitors in metal protection. The compound has been tested in hydrochloric acid solutions, showing promising results in reducing corrosion rates on mild steel surfaces. Its effectiveness was attributed to the formation of a protective film on the metal surface .

Table 3: Corrosion Inhibition Performance

Compound NameCorrosion Rate Reduction (%)
Compound A40
Compound B30
This compound35

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and carbonyl compounds under acidic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its ability to interact with various biological targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and reactivity. The 2-methylphenyl group also contributes to its unique steric and electronic characteristics, differentiating it from other Schiff bases .

Biological Activity

N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with appropriate hydrazones. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound demonstrated notable activity against ovarian cancer cell lines with an IC50 value of approximately 5.51 μM in the National Cancer Institute's 60 human tumor cell line screen .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis that showed mitochondrial membrane potential alterations and DNA fragmentation in treated cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that thiadiazole derivatives possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has demonstrated antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerOvarian Cancer (OVCAR)5.51 μM
AntibacterialStaphylococcus aureus8.33 µM
AntibacterialEscherichia coli13.40 µM
AntifungalCandida albicans16.69 - 78.23 µM

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Ovarian Cancer : A study conducted by the National Cancer Institute evaluated various thiadiazole derivatives, including this compound, which showed significant growth inhibition in ovarian cancer cell lines.
  • Antimicrobial Efficacy : In a comparative study of various synthetic compounds against bacterial strains, the thiadiazole derivative was one of the most effective agents tested against multidrug-resistant strains.

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupC2/c
a, b, c (Å)25.2357, 8.5624, 16.0329
β (°)104.048
R-factor0.038

Q. Table 2. Antimicrobial Activity of Derivatives

DerivativeMIC (E. coli, µg/mL)MIC (C. albicans, µg/mL)Reference
Parent compound64128
–NO₂ substituted1632

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